

Nevanimibe's Mechanism of Action on Steroidogenesis: A Technical Guide

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Abstract

Nevanimibe (formerly ATR-101) is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[1] This enzyme plays a crucial role in the esterification of intracellular free cholesterol into cholesteryl esters, the storage form of cholesterol within cells.[1] In steroidogenic tissues like the adrenal cortex, ACAT1 activity is essential for maintaining the cholesterol pool required for steroid hormone synthesis.[2] By inhibiting ACAT1, **nevanimibe** disrupts cholesterol homeostasis, leading to a reduction in the substrate available for steroidogenesis and, at higher concentrations, inducing apoptosis in adrenocortical cells.[3] This technical guide provides an in-depth overview of the mechanism of action of **nevanimibe** on steroidogenesis, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to Nevanimibe and its Target

Nevanimibe is an orally active small molecule that demonstrates high selectivity for ACAT1 over its isoform ACAT2.[4] ACAT1 is a membrane-bound enzyme located in the endoplasmic reticulum that is ubiquitously expressed, with particularly high levels in the adrenal glands, macrophages, and steroidogenic tissues.[1] Its primary function is to convert free cholesterol into cholesteryl esters for storage in lipid droplets. This process is vital for preventing the



cytotoxic effects of excess free cholesterol and for providing a readily available source of cholesterol for various cellular processes, including steroid hormone production.[1]

Mechanism of Action on Steroidogenesis

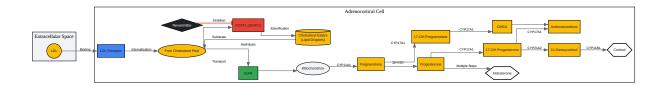
The primary mechanism by which **nevanimibe** impacts steroidogenesis is through the inhibition of ACAT1, leading to a depletion of the cholesteryl ester stores that serve as the primary substrate for steroid hormone synthesis.[5][6] This upstream disruption of the steroidogenic pathway affects the production of all adrenal steroids, including glucocorticoids, mineralocorticoids, and androgens.[5]

At lower concentrations, **nevanimibe**'s effect is primarily cytostatic, reducing steroid production by limiting the availability of cholesterol for the initial and rate-limiting step of steroidogenesis: the conversion of cholesterol to pregnenolone by the enzyme cholesterol side-chain cleavage enzyme (CYP11A1) located in the inner mitochondrial membrane.[7][3]

At higher concentrations, the inhibition of ACAT1 by **nevanimibe** leads to an accumulation of intracellular free cholesterol.[3] This excess free cholesterol induces significant endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately triggering apoptosis and leading to cell death in adrenocortical cells.[3][8] This dual mechanism of action, reducing steroid synthesis and inducing apoptosis, makes **nevanimibe** a compound of interest for conditions characterized by adrenal hyperfunction, such as congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma (ACC).[7][9]

Signaling Pathway of Nevanimibe's Action on Steroidogenesis





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Caption: Nevanimibe inhibits ACAT1, disrupting steroidogenesis.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of **nevanimibe**.

Table 1: Preclinical Inhibitory Activity of Nevanimibe

Parameter	Value	Cell Line/System	Reference
EC50 (ACAT1)	9 nM	Human ACAT1	[4]
EC50 (ACAT2)	368 nM	Human ACAT2	[4]
IC50 (ACAT1)	0.23 ± 0.06 μM	Recombinant Human ACAT1	[8]

Table 2: Clinical Efficacy of Nevanimibe in Congenital Adrenal Hyperplasia (Phase 2 Study)



Dose (twice daily)	Number of Patients	Mean Decrease in 17-OHP	Reference
125 mg	10	27% - 72% (in 5 responders)	[1][10]
250 mg	Titrated	Not specified	[1][10]
500 mg	Titrated	Not specified	[1][10]
750 mg	Titrated	Not specified	[1][10]
1000 mg	Titrated	Not specified	[1][10]

Note: In this dose-titration study, not all patients received all doses. The reported decrease in 17-hydroxyprogesterone (17-OHP) reflects the range observed in the five patients who responded to treatment. Two of the ten patients met the primary endpoint of 17-OHP \leq 2x the upper limit of normal.[1][10]

Experimental Protocols In Vitro ACAT1 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a method used to characterize the in vitro inhibitory activity of **nevanimibe** on recombinant human ACAT1.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of **nevanimibe** against human ACAT1.

Materials:

- Recombinant human ACAT1
- Oleoyl-CoA
- Mixed micelles containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and cholesterol
- Reaction buffer (100 mM HEPES pH 7.5, 150 mM NaCl)



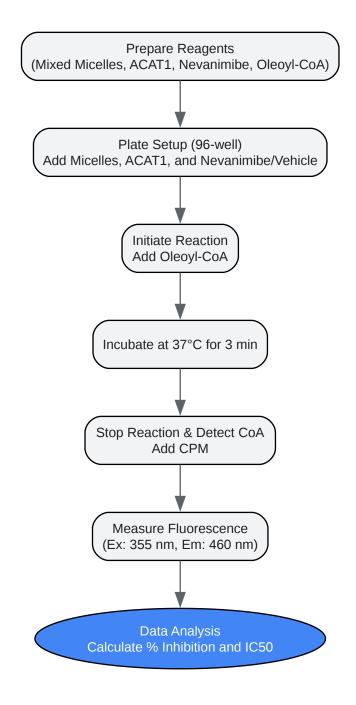
- 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
- **Nevanimibe** stock solution (in DMSO)
- 96-well microplate
- Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

- Prepare mixed micelles with 2 mM cholesterol and 10 mM POPC in the reaction buffer.
- In a 96-well plate, add 15 µL of the mixed micelle solution to each well.
- Add 2.5 μL of recombinant human ACAT1 (final concentration ~7.2 μM) to each well.
- Prepare serial dilutions of nevanimibe in the reaction buffer and add 2.5 μL to the appropriate wells. Include a vehicle control (DMSO).
- Initiate the reaction by adding 2.5 μL of 400 μM oleoyl-CoA to each well.
- Incubate the plate at 37°C for 3 minutes.
- Stop the reaction and detect the released coenzyme A (CoA) by adding CPM, which forms a fluorescent adduct with the free sulfhydryl group of CoA.
- Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
- Calculate the percent inhibition for each **nevanimibe** concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for In Vitro ACAT1 Inhibition Assay





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Caption: Workflow for the in vitro ACAT1 inhibition assay.

LC-MS/MS Method for Serum Steroid Profiling

This protocol provides a general framework for the quantitative analysis of multiple steroid hormones in serum samples, based on established methodologies.[7][4]

Foundational & Exploratory





Objective: To simultaneously quantify the levels of key steroid hormones (e.g., cortisol, androstenedione, 17-OHP) in serum samples from subjects treated with **nevanimibe**.

Materials:

- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system
- C18 reverse-phase analytical column (e.g., Waters Acquity UPLC HSS T3, 2.1 × 50 mm)
- Internal standards (isotopically labeled versions of the target steroids)
- Mobile phases (e.g., A: Water with 0.1% formic acid; B: Methanol with 0.1% formic acid)
- Sample preparation materials (e.g., protein precipitation reagents like acetonitrile, liquidliquid extraction solvents like methyl tert-butyl ether (MTBE), or solid-phase extraction (SPE) cartridges)
- Serum samples, calibrators, and quality control samples

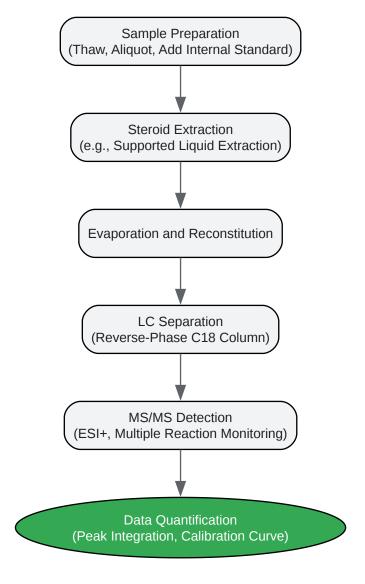
Procedure:

- Sample Preparation (Supported Liquid Extraction SLE): a. Thaw serum samples, calibrators, and quality controls at room temperature. b. Aliquot 100 μL of each into a 96-well plate. c. Add an internal standard mix to each well. d. Load the samples onto a 96-well SLE plate and allow them to absorb for 5 minutes. e. Elute the steroids by adding an organic solvent (e.g., MTBE) and collecting the eluate. f. Evaporate the eluate to dryness under a stream of nitrogen. g. Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol).
- LC-MS/MS Analysis: a. Inject the reconstituted samples into the LC-MS/MS system. b.
 Separate the steroids using a gradient elution on the C18 column. A typical gradient might run from 60% to 100% mobile phase B over several minutes. c. Detect the analytes using the mass spectrometer in positive ESI mode with multiple reaction monitoring (MRM). Define specific precursor-to-product ion transitions for each steroid and its internal standard.



• Data Analysis: a. Integrate the peak areas for each analyte and its corresponding internal standard. . Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators. c. Quantify the steroid concentrations in the unknown samples using the calibration curve.

Experimental Workflow for LC-MS/MS Steroid Profiling



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Caption: Workflow for LC-MS/MS analysis of serum steroids.

Conclusion



Nevanimibe presents a targeted approach to modulating steroidogenesis through the selective inhibition of ACAT1. Its dual mechanism of reducing steroid substrate availability and inducing apoptosis in adrenocortical cells underscores its therapeutic potential in disorders of adrenal hyperfunction. The quantitative data from both preclinical and clinical studies provide a strong foundation for its continued investigation. The detailed experimental protocols outlined in this guide offer a practical resource for researchers in the field to further explore the effects of **nevanimibe** and other ACAT1 inhibitors on steroid metabolism. Further research will be crucial to fully elucidate the long-term efficacy and safety of **nevanimibe** as a novel therapeutic agent.

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